molecular formula C20H19FN4O B610179 4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 910045-32-8

4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No. B610179
CAS RN: 910045-32-8
M. Wt: 350.4
InChI Key: FJRYQRBEISYVBB-UHFFFAOYSA-N
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Description

The compound “4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one” belongs to the class of organic compounds known as quinolines and derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds, such as chromeno[4,3-b]pyridin/quinolin-one derivatives, has been reported in the literature. The synthesis involves the construction of either pyridine, quinoline, or coumarin rings via classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols starting from suitable precursors .

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, exploring their potential biological activities and applications. This could involve developing new synthetic strategies, exploring the newer domains of biological and fluorescence activity studies .

Mechanism of Action

Target of Action:

PQ-69 primarily targets the adenosine A1 receptor (A1AR) . This receptor is part of the adenosine receptor family and plays a crucial role in modulating various physiological functions. When activated, A1AR inhibits adenylyl cyclase, leading to decreased cyclic AMP levels and activation of downstream signaling pathways .

Mode of Action:

PQ-69 acts as an inverse agonist at the A1AR. In other words, it binds to the receptor and reduces its basal activity, resulting in the opposite effect compared to an agonist. By blocking A1AR activation, PQ-69 interferes with downstream signaling pathways and cellular responses .

Biochemical Pathways:

The inhibition of A1AR by PQ-69 affects several pathways:

Pharmacokinetics:

PQ-69 exhibits favorable pharmacokinetic properties:

Result of Action:

The molecular and cellular effects of PQ-69’s action include altered cyclic AMP levels, modulation of potassium channels, and downstream signaling pathway changes. These effects contribute to its pharmacological profile as an A1AR antagonist .

Action Environment:

Environmental factors, such as pH, temperature, and tissue-specific expression of A1AR, may influence PQ-69’s efficacy and stability.

properties

IUPAC Name

4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYQRBEISYVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary biological target of PQ-69?

A1: PQ-69 is a selective antagonist of the adenosine A1 receptor and exhibits inverse agonist activity. [] This means it binds to the adenosine A1 receptor and blocks the actions of adenosine, potentially leading to downstream effects opposite to those caused by adenosine binding.

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